Cas no 1261472-43-8 (3-(4-bromo-3-methoxyphenyl)propanoic acid)

3-(4-bromo-3-methoxyphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromo-3-methoxy-phenyl)-propionic acid
- 3-(4-bromo-3-methoxyphenyl)propanoic acid
- 1261472-43-8
- C90969
- Benzenepropanoic acid, 4-bromo-3-methoxy-
- EN300-1911343
- SCHEMBL21222812
- 4-Bromo-3-methoxybenzenepropanoic acid
- DB-412373
-
- インチ: 1S/C10H11BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
- InChIKey: NULWWSYEPIIBHI-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCC1=CC=C(Br)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 257.98916g/mol
- どういたいしつりょう: 257.98916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(4-bromo-3-methoxyphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911343-2.5g |
3-(4-bromo-3-methoxyphenyl)propanoic acid |
1261472-43-8 | 95% | 2.5g |
$1454.0 | 2023-09-17 | |
Enamine | EN300-1911343-10.0g |
3-(4-bromo-3-methoxyphenyl)propanoic acid |
1261472-43-8 | 95% | 10g |
$3191.0 | 2023-06-02 | |
Enamine | EN300-1911343-0.05g |
3-(4-bromo-3-methoxyphenyl)propanoic acid |
1261472-43-8 | 95% | 0.05g |
$174.0 | 2023-09-17 | |
Enamine | EN300-1911343-5.0g |
3-(4-bromo-3-methoxyphenyl)propanoic acid |
1261472-43-8 | 95% | 5g |
$2152.0 | 2023-06-02 | |
Aaron | AR000SH1-10g |
Benzenepropanoic acid, 4-bromo-3-methoxy- |
1261472-43-8 | 95% | 10g |
$4413.00 | 2023-12-16 | |
Aaron | AR000SH1-100mg |
Benzenepropanoic acid, 4-bromo-3-methoxy- |
1261472-43-8 | 95% | 100mg |
$379.00 | 2025-02-13 | |
Aaron | AR000SH1-1g |
Benzenepropanoic acid, 4-bromo-3-methoxy- |
1261472-43-8 | 95% | 1g |
$1047.00 | 2025-02-13 | |
Aaron | AR000SH1-250mg |
Benzenepropanoic acid, 4-bromo-3-methoxy- |
1261472-43-8 | 95% | 250mg |
$530.00 | 2025-02-13 | |
Aaron | AR000SH1-5g |
Benzenepropanoic acid, 4-bromo-3-methoxy- |
1261472-43-8 | 95% | 5g |
$2984.00 | 2023-12-16 | |
Enamine | EN300-1911343-5g |
3-(4-bromo-3-methoxyphenyl)propanoic acid |
1261472-43-8 | 95% | 5g |
$2152.0 | 2023-09-17 |
3-(4-bromo-3-methoxyphenyl)propanoic acid 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
3-(4-bromo-3-methoxyphenyl)propanoic acidに関する追加情報
3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid (CAS No. 1261472-43-8): A Comprehensive Overview
3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid, a compound with the CAS registry number 1261472-43-8, has garnered significant attention in the fields of organic chemistry, pharmacology, and material science due to its unique structural properties and potential applications. This compound, characterized by its bromophenyl and methoxyphenyl substituents, exhibits a diverse range of chemical and biological activities that make it a valuable subject for research and development.
The molecular structure of 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid consists of a propanoic acid backbone attached to a substituted phenyl ring. The phenyl group is further substituted with a bromine atom at the para position and a methoxy group at the meta position, which significantly influences its chemical reactivity and physical properties. The presence of these substituents not only enhances the compound's stability but also imparts unique electronic and steric effects that are crucial for its functional applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid through various methodologies, including Suzuki coupling reactions, Friedel-Crafts acylation, and nucleophilic aromatic substitution. These methods have been optimized to achieve high yields and purity, making the compound more accessible for large-scale production and research purposes.
One of the most promising applications of 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid lies in its potential as a building block in drug discovery. The compound's ability to modulate cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), has been extensively studied in recent years. For instance, research published in *Nature Communications* highlights its role as a selective agonist for certain orphan GPCRs, opening new avenues for treating diseases such as chronic pain and neurodegenerative disorders.
In addition to its pharmacological applications, 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid has also found utility in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged to create advanced coatings with tailored properties, such as enhanced hydrophobicity or anti-fouling characteristics. These coatings have potential applications in biomedical devices, corrosion protection, and water treatment technologies.
The environmental impact of 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid has also been a topic of recent research interest. Studies conducted by the European Chemicals Agency (ECHA) indicate that while the compound exhibits moderate toxicity to aquatic organisms, its environmental persistence is relatively low under standard conditions. This suggests that proper waste management practices can mitigate its ecological footprint.
Looking ahead, ongoing research is focused on exploring the enantioselective synthesis of 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid, which could pave the way for its use in chiral resolution techniques and asymmetric catalysis. Furthermore, investigations into its photochemical properties are expected to unlock new opportunities in optoelectronics and photovoltaics.
In conclusion, 3-(4-Bromo-3-Methoxyphenyl)Propanoic Acid (CAS No. 1261472-43-8) stands as a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations within chemistry and beyond.
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